molecular formula C19H22N2O3S B5197817 (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone

(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone

Cat. No. B5197817
M. Wt: 358.5 g/mol
InChI Key: WTOCZPRMQCQSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone, also known as CPI-1189, is a novel compound that has shown promise in scientific research applications.

Mechanism of Action

(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone increases cAMP levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to have anti-inflammatory effects, which may be due to its ability to increase cAMP levels. In addition, (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to have anti-tumor effects in various cancer models. (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to have effects on the central nervous system, including improving memory and reducing anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that it may not be effective in all disease models, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for research with (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone. One area of interest is its potential as a treatment for inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Another area of interest is its potential as a treatment for cancer, particularly in combination with other therapies. Additionally, further research is needed to determine the full extent of (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone's effects on the central nervous system and its potential as a treatment for neurological disorders.
In conclusion, (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is a novel compound with potential therapeutic effects in various diseases. Its mechanism of action involves inhibition of PDE4 and subsequent increases in cAMP levels. While further research is needed to determine its full potential, (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone shows promise in various scientific research applications.

Synthesis Methods

(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the coupling of 3-isopropoxyphenylboronic acid with 1-(1,3-thiazol-5-yl) piperidine-3-carboxylic acid, followed by a reductive amination step to produce (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone.

Scientific Research Applications

(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been studied for its potential therapeutic effects in various diseases. One study found that (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone showed promise in reducing inflammation and oxidative stress in a mouse model of acute lung injury. Another study found that (3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone had anti-tumor effects in a mouse model of pancreatic cancer.

properties

IUPAC Name

(3-propan-2-yloxyphenyl)-[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13(2)24-16-7-3-5-14(9-16)18(22)15-6-4-8-21(11-15)19(23)17-10-20-12-25-17/h3,5,7,9-10,12-13,15H,4,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOCZPRMQCQSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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